N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide
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Overview
Description
N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarbothioamide group attached to a 4-chloro-2-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-chloro-2-methoxyaniline with thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as filtration and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer properties, where it disrupts essential biological processes in target cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)hydrazinecarbothioamide
- N-(4-Methoxyphenyl)hydrazinecarbothioamide
- N-(4-Bromophenyl)hydrazinecarbothioamide
Uniqueness
N-(4-Chloro-2-methoxyphenyl)hydrazinecarbothioamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to its analogs.
Properties
CAS No. |
61335-36-2 |
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Molecular Formula |
C8H10ClN3OS |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
1-amino-3-(4-chloro-2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H10ClN3OS/c1-13-7-4-5(9)2-3-6(7)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) |
InChI Key |
HZJSHWORGWUIBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)NC(=S)NN |
Origin of Product |
United States |
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